2-Methyl-[1,1'-biphenyl]-3-carbaldehyde
Description
Contextualization of the Biphenyl (B1667301) Core in Organic Synthesis and Functional Molecules
The biphenyl scaffold is a privileged structure in organic and medicinal chemistry. Comprising two phenyl rings linked by a single carbon-carbon bond, this motif is found in a wide array of natural products, pharmaceuticals, and advanced materials. nih.gov The presence of the biphenyl core can influence a molecule's conformational flexibility, electronic properties, and biological activity. In drug discovery, for instance, the biphenyl unit is often incorporated to enhance the binding affinity of a molecule to its biological target. Furthermore, the two phenyl rings can be functionalized independently, allowing for the fine-tuning of a compound's properties. The synthesis of biphenyl derivatives is a cornerstone of modern organic chemistry, with methods like the Suzuki-Miyaura coupling reaction being instrumental in their preparation. libretexts.org
Significance of Aldehyde Functionality in Biphenyl Systems
The aldehyde group (-CHO) is a highly versatile functional group in organic synthesis. Its electrophilic carbon atom readily undergoes nucleophilic attack, making it a key participant in a multitude of chemical transformations. These include oxidation to carboxylic acids, reduction to alcohols, and the formation of carbon-carbon and carbon-nitrogen bonds through reactions like the Wittig reaction, aldol (B89426) condensation, and reductive amination. When attached to a biphenyl system, the aldehyde group serves as a reactive handle to introduce further chemical diversity, enabling the construction of complex molecular architectures with potential applications in materials science and pharmacology.
Overview of Research Trajectories for 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde
The primary research trajectory for this compound has been its crucial role as a key intermediate in the industrial synthesis of the pyrethroid insecticide, bifenthrin (B131952). amazonaws.com In this multi-step synthesis, the aldehyde is a precursor to (2-methyl[1,1'-biphenyl]-3-yl)methanol, which is then esterified to yield the final insecticidal product. This application underscores the compound's importance in agrochemistry.
More recently, the core structure of this compound has been explored in the context of medicinal chemistry. A study focused on the design and synthesis of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates, which utilized a derivative of this aldehyde, has demonstrated potential anti-cancer activity. nih.gov This suggests that the 2-methylbiphenyl (B165360) scaffold can serve as a valuable pharmacophore for the development of new therapeutic agents.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 89951-60-0 | amazonaws.comchemicalbook.com |
| Molecular Formula | C₁₄H₁₂O | amazonaws.com |
| Molecular Weight | 196.24 g/mol | amazonaws.com |
| IUPAC Name | 2-methyl-3-phenylbenzaldehyde | amazonaws.com |
| Synonyms | 2-METHYL-3-PHENYLBENZALDEHYDE, [1,1'-Biphenyl]-3-carboxaldehyde, 2-methyl- | amazonaws.com |
| Physical State | Solid | researchgate.net |
Synthesis of this compound
The primary method for synthesizing this compound involves a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. This reaction typically joins an organoboron compound with an organohalide. For the synthesis of this specific aldehyde, a common approach would be the coupling of a phenylboronic acid with a substituted bromobenzaldehyde, such as 3-bromo-2-methylbenzaldehyde.
A general procedure for the synthesis of similar biphenyl-2-carbaldehydes involves reacting a 2-bromobenzaldehyde (B122850) derivative with a phenylboronic acid in the presence of a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a base such as sodium carbonate (Na₂CO₃) in a suitable solvent mixture. amazonaws.com
Alternatively, this compound can be prepared through the oxidation of its corresponding alcohol, (2-methyl[1,1'-biphenyl]-3-yl)methanol. nih.gov Standard oxidizing agents can be employed for this transformation.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-phenylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMFMTSKMLYKOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626875 | |
| Record name | 2-Methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89951-60-0 | |
| Record name | 2-Methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 2 Methyl 1,1 Biphenyl 3 Carbaldehyde
Reactions at the Aldehyde Moiety
The aldehyde functional group is a primary site for a multitude of chemical reactions, including condensations, oxidations, reductions, and nucleophilic additions.
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with various nucleophiles. These reactions typically involve the formation of a C=N double bond through the addition of a nitrogen-based nucleophile followed by the elimination of water. ijacskros.com
Schiff Base Formation: The reaction of 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde with primary amines yields imines, commonly known as Schiff bases. wjpsonline.comnih.gov This condensation is often catalyzed by mild acids and is a reversible process. ijacskros.com The resulting Schiff bases are valuable intermediates in their own right, used in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. acs.org
Hydrazone Formation: Condensation with hydrazines or substituted hydrazides (like isonicotinic hydrazide) produces hydrazones. nih.govnih.gov These derivatives are known for their broad spectrum of biological activities and are synthesized by heating the aldehyde with the appropriate hydrazine, often in a solvent such as ethanol (B145695). nih.govdergipark.org.tr
Oxime Formation: The reaction with hydroxylamine (B1172632), typically from a salt like hydroxylamine hydrochloride, results in the formation of an oxime. researchgate.netorientjchem.org The reaction can be facilitated by a mild base, such as potassium carbonate, to liberate the free hydroxylamine. researchgate.net Oximes are useful as synthetic intermediates and protecting groups for carbonyls. researchgate.netorientjchem.org
Table 1: Condensation Reactions at the Aldehyde Moiety
| Reaction Type | Nucleophile | Product Class | General Conditions |
|---|---|---|---|
| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) | Mild acid or base catalysis, removal of water. ijacskros.comwjpsonline.com |
| Hydrazone Formation | Hydrazine (H₂N-NH₂) or Substituted Hydrazine | Hydrazone | Heating in a solvent like ethanol or methanol. nih.govnih.gov |
The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The aldehyde can be oxidized to the corresponding 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid. A variety of oxidizing agents can achieve this transformation, including potassium permanganate, chromic acid, or milder, more selective reagents like hydrogen peroxide or Oxone. organic-chemistry.org Biocatalytic methods using aldehyde dehydrogenases also offer a chemoselective route to the carboxylic acid under mild conditions. nih.gov The decomposition of the resulting biphenyl-2-carboxylic acid can lead to decarboxylation to form biphenyl (B1667301) or dehydration and ring-closure to yield fluorenone. acs.org
Reduction: Reduction of the aldehyde group yields (2-methyl-[1,1'-biphenyl]-3-yl)methanol. chemicalbook.com This is commonly accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov Catalytic hydrogenation can also be employed. The reverse reaction, the oxidation of the primary alcohol back to the aldehyde, can be performed using reagents like manganese dioxide (MnO₂). chemicalbook.com The Meerwein-Ponndorf-Verley (MPV) reduction, which uses an aluminum alkoxide in an alcohol solvent, is another method for this conversion. google.com
Table 2: Oxidation and Reduction of the Aldehyde Group
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation | H₂O₂, Oxone, PCC, Aldehyde Dehydrogenase | 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid |
The aldehyde group is susceptible to attack by carbon-based nucleophiles, such as organometallic reagents, leading to the formation of new carbon-carbon bonds.
The Grignard reaction is a classic example, where an organomagnesium halide (R-MgX) adds to the carbonyl carbon. libretexts.org The reaction of this compound with a Grignard reagent, followed by an acidic workup, produces a secondary alcohol. wisc.edu The initial product of the addition is a tetrahedral intermediate, a magnesium alkoxide salt, which is then protonated. nih.gov The choice of the Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) determines the nature of the 'R' group introduced. It is crucial to use anhydrous solvents like diethyl ether or THF, as Grignard reagents are strong bases and react with water. wisc.edu
Table 3: Nucleophilic Addition of Grignard Reagents
| Grignard Reagent (R-MgX) | Intermediate Product | Final Product (after acidic workup) |
|---|---|---|
| Methylmagnesium Bromide (CH₃MgBr) | Magnesium alkoxide salt | 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanol |
| Phenylmagnesium Bromide (C₆H₅MgBr) | Magnesium alkoxide salt | (2-Methyl-[1,1'-biphenyl]-3-yl)(phenyl)methanol |
Modifications and Functionalizations of the Biphenyl Scaffold
Beyond the aldehyde, the biphenyl framework itself can be functionalized, primarily through electrophilic aromatic substitution or by leveraging the system for further cross-coupling reactions.
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. dalalinstitute.commasterorganicchemistry.com The regioselectivity of this reaction is governed by the existing substituents on the rings. lkouniv.ac.inuci.edu
In this compound, the substituents are:
Ring A (substituted with methyl and aldehyde):
Methyl group (-CH₃): An activating, ortho, para-directing group due to its electron-donating inductive effect.
Aldehyde group (-CHO): A deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.
Ring B (unsubstituted phenyl group): This ring is activated by the other ring and will direct incoming electrophiles to its ortho and para positions. youtube.com
Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 4'-Nitro-2-methyl-[1,1'-biphenyl]-3-carbaldehyde |
| Bromination | Br⁺ (from Br₂/FeBr₃) | 4'-Bromo-2-methyl-[1,1'-biphenyl]-3-carbaldehyde |
If this compound is first functionalized with a halide (e.g., via bromination) or converted to a triflate, it becomes a substrate for transition-metal-catalyzed cross-coupling reactions. rsc.orgnih.gov These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: A halogenated derivative (e.g., 4'-bromo-2-methyl-[1,1'-biphenyl]-3-carbaldehyde) can be coupled with a boronic acid or boronic ester in the presence of a palladium catalyst and a base to form a tri- or poly-aryl system. umontreal.ca
Stille Coupling: This reaction involves coupling the organohalide with an organotin compound, also catalyzed by palladium. rsc.org It is known for its tolerance of a wide variety of functional groups.
These subsequent cross-coupling reactions allow for the elaboration of the biphenyl scaffold, enabling the synthesis of highly complex, multi-functionalized molecules starting from the relatively simple biphenyl carbaldehyde.
Photochemical Reactions and Cyclization Pathways Involving Biphenylcarbaldehydes
The study of photochemical reactions of biphenylcarbaldehydes, particularly those with substitution patterns conducive to intramolecular cyclization, offers insights into the synthesis of complex polycyclic aromatic hydrocarbons. While direct photochemical studies on this compound are not extensively documented in publicly available literature, its structural motifs—an ortho-alkylbenzaldehyde and a biphenyl system—allow for well-founded predictions of its photochemical behavior based on analogous compounds. The primary photochemical pathways anticipated for such molecules are photoenolization and subsequent electrocyclization.
Upon absorption of ultraviolet light, aromatic aldehydes are promoted from their ground state (S₀) to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a triplet state (T₁). nih.gov For ortho-alkyl substituted benzaldehydes, a key photochemical process is the intramolecular abstraction of a benzylic hydrogen atom by the excited carbonyl group, leading to the formation of a short-lived photoenol, specifically an E-xylylenol intermediate. nih.gov This process is a well-established phenomenon in the photochemistry of o-alkylbenzaldehydes. nih.gov
In the case of biphenyl derivatives, photocyclization is a known reaction pathway for the formation of phenanthrenes. The classic example is the Mallory reaction, the photochemical oxidative cyclization of stilbenes (1,2-diphenylethenes) to phenanthrenes. nih.gov This reaction proceeds through a 4π+2π electrocyclization of the cis-stilbene (B147466) isomer to form a dihydrophenanthrene intermediate, which is then oxidized to the aromatic phenanthrene (B1679779). nih.gov
For biphenylcarbaldehydes like this compound, a similar cyclization cascade can be envisioned. The initial photoenolization would create a dienol intermediate. This intermediate possesses the necessary conjugated system to undergo an electrocyclization, leading to a polycyclic structure. Subsequent aromatization, potentially through oxidation or elimination, would yield a substituted phenanthrene derivative. The efficiency of such photocyclization reactions can be influenced by the solvent, the presence of oxidizing agents, and the substitution pattern on the biphenyl rings. rsc.org
Research on related systems has demonstrated the feasibility of such transformations. For instance, 2-methoxystilbenes have been shown to undergo photocyclization to phenanthrenes via a non-oxidative pathway involving the elimination of methanol. rsc.org Furthermore, the photocyclization of o-alkylbenzaldehydes to benzocyclobutenols occurs efficiently in the solid state, highlighting the role of molecular conformation in directing the reaction pathway. nih.gov
The table below summarizes findings from related photochemical cyclization reactions, providing a basis for predicting the behavior of this compound.
| Precursor | Reaction Type | Key Intermediates | Product(s) | Reference |
| o-Alkylbenzaldehydes | Photoenolization/Cyclization | E-Xylylenols | Benzocyclobutenols | nih.gov |
| Stilbenes | Oxidative Photocyclization | Dihydrophenanthrenes | Phenanthrenes | nih.gov |
| 2-Methoxystilbenes | Non-oxidative Photocyclization | Dihydrophenanthrene derivative | Phenanthrenes | rsc.org |
| 1,1'-Biphenyl aldehydes/ketones | Intramolecular Cyclization (non-photochemical) | Radical species | Phenanthrene derivatives | rsc.org |
While detailed quantum yields for the photocyclization of this compound are not available, studies on other aromatic aldehydes and ketones provide context for the efficiency of such processes. Quantum yields are highly dependent on the molecular structure, solvent, and temperature. For example, the photoreactions of various carbonyl derivatives of anthracene (B1667546) and phenanthrene have been investigated, showing a strong dependence of reactivity on the nature of the excited state. scispace.com
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for each type of proton. The aldehydic proton characteristically appears as a singlet in the downfield region, generally around δ 9.8-10.1 ppm. researchgate.net The aromatic protons on the two phenyl rings exhibit complex splitting patterns (multiplets) in the range of δ 7.0-8.0 ppm, a result of spin-spin coupling between adjacent protons. The methyl group protons give rise to a singlet at approximately δ 2.2-2.7 ppm. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is typically observed far downfield, around δ 190-193 ppm. rsc.org The aromatic carbons resonate in the δ 120-150 ppm region, with quaternary carbons (those without attached protons) often showing weaker signals. The methyl carbon signal appears in the upfield region, typically around δ 19-22 ppm. rsc.org
Detailed analysis of the chemical shifts, integration values, and coupling constants in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms within the molecular structure.
Table 1: Representative NMR Data for Biphenyl (B1667301) Derivatives
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|---|
| [1,1'-Biphenyl]-4-carbaldehyde | ¹H | CDCl₃ | 10.08 (s, 1H), 8.02-7.94 (m, 2H), 7.81-7.74 (m, 2H), 7.70-7.62 (m, 2H), 7.56-7.40 (m, 3H) rsc.org |
| [1,1'-Biphenyl]-4-carbaldehyde | ¹³C | CDCl₃ | 191.94, 147.20, 139.73, 135.23, 130.30, 129.06, 128.52, 127.71, 127.40 rsc.org |
| 2-Methylbenzaldehyde | ¹H | CDCl₃ | 10.26 (s, 1H), 7.80 (dd, J=7.6, 1.2 Hz, 1H), 7.48 (td, J=7.5, 1.4 Hz, 1H), 7.36 (t, J=7.5 Hz, 1H), 7.26 (d, J=7.6 Hz, 1H), 2.66 (s, 3H) rsc.org |
| 2-Methylbenzaldehyde | ¹³C | CDCl₃ | 192.83, 140.62, 134.17, 133.66, 132.05, 131.78, 126.33, 19.56 rsc.org |
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in its structural confirmation. The compound has a molecular formula of C₁₄H₁₂O and a molecular weight of approximately 196.24 g/mol . nih.gov
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. tue.nl The fragmentation of the molecular ion provides a characteristic pattern. Common fragmentation pathways for biphenyl derivatives include the loss of the formyl radical (·CHO) or a hydrogen atom. tue.nl The presence of the methyl group can also lead to the formation of a tropylium-like ion. The resulting fragment ions provide a fingerprint that can be used to identify the compound. tue.nl
For instance, in related biphenyl compounds, the base peak often corresponds to tropylium- or benzyl-like ions. tue.nl The mass spectrum of biphenyl itself shows a prominent molecular ion peak. nist.gov
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 197.09610 uni.lu |
| [M+Na]⁺ | 219.07804 uni.lu |
| [M-H]⁻ | 195.08154 uni.lu |
| [M]⁺˙ | 196.08827 uni.lu |
Chromatographic Methods (HPLC, UPLC, LC-MS) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for assessing the purity of this compound and for analyzing it within complex mixtures. mdpi.com
These methods separate components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase (a solvent or mixture of solvents). mdpi.com The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of conditions (e.g., mobile phase composition, flow rate, and column temperature). rsc.org
When coupled with a mass spectrometer (LC-MS), this technique not only separates the compound but also provides mass information for each eluting peak, allowing for highly selective and sensitive detection and identification. nih.gov This is particularly useful for identifying and quantifying the compound in complex matrices, such as in reaction monitoring or metabolite studies. mdpi.com The use of a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, allows for the effective separation of biphenyl derivatives. rsc.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of the atoms can be determined.
While X-ray crystallography provides unparalleled detail about bond lengths, bond angles, and intermolecular interactions in the solid state, there is currently no publicly available crystal structure for this compound in major crystallographic databases. The physical form of the compound is noted as a solid. sigmaaldrich.com
Other Spectroscopic and Analytical Methods (e.g., IR, UV-Vis)
In addition to NMR and MS, other spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information for the characterization of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to the vibrations of its chemical bonds. The IR spectrum of this compound will show characteristic absorption bands. A strong, sharp peak is expected in the region of 1680-1700 cm⁻¹ due to the C=O stretching vibration of the aldehyde group. The C-H stretching vibrations of the aromatic rings and the methyl group typically appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic rings are observed in the 1450-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The biphenyl chromophore and the conjugated aldehyde group are expected to give rise to strong absorptions in the UV region. The spectrum would likely show characteristic π → π* transitions.
Lack of Specific Research Data for Computational Analysis of this compound
General information from chemical databases, such as PubChem, provides basic computed properties for the molecule. nih.gov However, this information is not sufficient to construct a detailed and scientifically rigorous article as per the requested outline, which requires in-depth research findings. For instance, while studies exist for structurally related compounds like other biphenyl derivatives or compounds with carbaldehyde moieties, these findings are not directly transferable to this compound. acs.orgnih.gov
Therefore, due to the absence of specific and detailed research on the computational chemistry of this compound, it is not currently possible to generate the requested scientific article. The creation of such an article would necessitate speculative data and fabricated findings, which would compromise scientific accuracy and integrity.
Research Applications and Functional Properties of 2 Methyl 1,1 Biphenyl 3 Carbaldehyde Derivatives
Medicinal Chemistry and Pharmaceutical Applications
The unique structural framework of 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde has served as a versatile starting point for the synthesis of a wide array of biologically active molecules.
Development as a Privileged Scaffold for Bioactive Compounds
The biphenyl (B1667301) moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in numerous bioactive compounds. researchgate.netnih.gov This structural motif provides a rigid backbone that can be strategically functionalized to interact with various biological targets. The 2-methyl and 3-carbaldehyde substituents on the biphenyl ring of the title compound offer reactive handles for further chemical modifications, enabling the creation of diverse libraries of compounds for drug discovery. For instance, the carbaldehyde group can readily undergo reactions to form Schiff bases, alcohols, or carboxylic acids, leading to derivatives with a broad spectrum of biological activities. The inherent chirality that can arise from the biphenyl axis in certain derivatives further expands the accessible chemical space for developing stereospecific therapeutic agents.
Investigation as Potential Enzyme Inhibitors (e.g., FabH Inhibitors)
Derivatives of biphenyl compounds are being actively investigated as inhibitors of various enzymes critical for the survival of pathogens. One such target is β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in the fatty acid biosynthesis pathway of bacteria. researchgate.netnih.gov Inhibition of FabH disrupts the bacterial cell membrane formation, making it an attractive target for the development of novel antibacterial agents. researchgate.netnih.gov Research has shown that biphenyl derivatives can be designed to fit into the active site of FabH, leading to the inhibition of its catalytic activity. researchgate.net For example, studies on F- and CF3-substituted biphenyl derivatives have demonstrated their potential as antimicrobial agents by targeting Escherichia coli FabH. researchgate.net The exploration of derivatives of this compound in this context could yield new and effective antibacterial drugs.
Table 1: Examples of Biphenyl Derivatives as Enzyme Inhibitors
| Derivative Class | Target Enzyme | Therapeutic Potential |
| Fluorine- and Trifluoromethyl-Substituted Biphenyls | FabH (β-ketoacyl-acyl carrier protein synthase III) | Antibacterial |
| Biphenyl Pyridazinones | Phosphodiesterase 4 (PDE4) | Anti-inflammatory (for respiratory diseases) nih.gov |
| Bis-biphenyl Salicylaldehyde (B1680747) Schiff Bases | Alpha-glucosidase | Antidiabetic |
This table provides examples of biphenyl derivative classes and their targeted enzymes, highlighting their therapeutic potential.
Modulators of Biological Receptors (e.g., Dopamine (B1211576) D1, Angiotensin II)
Biphenyl-containing molecules have been successfully developed as modulators of key biological receptors, playing crucial roles in various physiological processes.
Dopamine D1 Receptor: The dopamine D1 receptor is a significant target for treating cognitive and motor impairments. nih.gov Positive allosteric modulators (PAMs) of the D1 receptor, which enhance the effect of the natural ligand dopamine, are of particular interest. nih.govnih.gov While direct derivatives of this compound as D1 modulators are not extensively documented in the provided results, the broader class of biphenyl compounds serves as a template for designing such molecules. The structural features of the biphenyl scaffold can be tailored to achieve the desired allosteric modulation of the D1 receptor.
Angiotensin II Receptor: Nonpeptide antagonists of the angiotensin II (AII) receptor are vital in the management of hypertension. nih.gov A series of N-(biphenylylmethyl)imidazoles have been identified as potent and orally active antihypertensives. nih.gov These compounds effectively block the AII receptor, leading to vasodilation and a reduction in blood pressure. The biphenyl group is a critical pharmacophore in these antagonists, with the substitution pattern on the biphenyl ring significantly influencing their activity. nih.gov This underscores the potential of appropriately substituted this compound derivatives in the development of new cardiovascular drugs.
Antimicrobial, Antiviral, and Anticancer Properties of Derivatives
The versatility of the this compound scaffold has led to the exploration of its derivatives for a range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents.
Antimicrobial Properties: The search for new antimicrobial agents is a global health priority. Biphenyl derivatives have shown promise in this area. nih.gov For instance, pyrazole-benzimidazole amide derivatives have been identified as novel bacterial FabH inhibitors with potent antibacterial activity. dntb.gov.ua Multicomponent reactions have also been employed to synthesize pyrazole (B372694) and dihydropyridine (B1217469) derivatives containing a biphenyl moiety, which have demonstrated significant antibacterial effects. nih.gov
Antiviral Properties: Derivatives of biphenyls have been investigated for their antiviral activities. mdpi.commdpi.comnih.gov For example, 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives, which can be synthesized from precursors related to biphenyl carbaldehydes, have shown antiviral activity against the Tobacco Mosaic Virus (TMV). mdpi.com Other studies have explored heterodimers containing a biphenyl fragment for their potential to inhibit viruses like HIV and VZV. mdpi.com
Anticancer Properties: The biphenyl scaffold is present in many compounds with demonstrated anticancer activity. mdpi.commdpi.comresearchgate.net Hydroxylated biphenyl compounds have been shown to inhibit the clonal growth of malignant melanoma cells. mdpi.com Furthermore, bis-biphenyl salicylaldehyde Schiff base derivatives have exhibited cytotoxic effects against breast cancer cell lines. researchgate.netresearchgate.net The ability to introduce various functional groups onto the this compound core allows for the fine-tuning of cytotoxic activity against specific cancer cell types.
Table 2: Bioactivity of this compound Derivatives
| Derivative Type | Biological Activity | Target/Mechanism |
| Pyrazole-Benzimidazole Amides | Antibacterial | FabH Inhibition dntb.gov.ua |
| Quinazolinones | Antiviral | Inhibition of Tobacco Mosaic Virus (TMV) mdpi.com |
| Hydroxylated Biphenyls | Anticancer | Inhibition of melanoma cell growth mdpi.com |
| Bis-biphenyl Salicylaldehyde Schiff Bases | Anticancer | Cytotoxicity against breast cancer cells researchgate.netresearchgate.net |
This interactive table summarizes the diverse biological activities of various derivatives originating from the biphenyl scaffold.
Applications in Catalysis and Ligand Design
Beyond its medicinal applications, the this compound framework is a valuable building block in the field of catalysis, particularly in the design of chiral ligands for asymmetric synthesis.
Chiral Ligands for Asymmetric Catalysis
Asymmetric catalysis, which involves the use of chiral catalysts to produce enantiomerically pure compounds, is a cornerstone of modern organic synthesis, especially in the pharmaceutical industry. researchgate.net The axially chiral biphenyl unit is a well-established and highly effective scaffold for the construction of chiral ligands. nih.govscispace.com The aldehyde functionality of this compound can be readily transformed into various coordinating groups, such as phosphines or oxazolines, which are essential for metal-catalyzed asymmetric reactions. scispace.comnih.gov These ligands, when complexed with transition metals like palladium, rhodium, or iridium, can induce high levels of stereocontrol in a wide range of chemical transformations, including C-H functionalization, additions to aldehydes, and cycloadditions. nih.govmdpi.com The development of new and adjustable axially chiral biphenyl ligands derived from precursors like this compound is a continuous effort aimed at expanding the toolbox of synthetic chemists for the efficient production of chiral molecules. nih.gov
Coordination Chemistry with Transition Metals (e.g., Palladium Complexes)
The aldehyde functional group and the biphenyl structure of this compound and its derivatives make them versatile ligands in coordination chemistry. Palladium complexes, in particular, have been a subject of significant interest due to their catalytic applications in cross-coupling reactions and other organic transformations.
Derivatives of biphenyl carbaldehyde can coordinate with palladium(II) ions to form stable complexes. mdpi.com The coordination typically involves the carbonyl oxygen atom of the aldehyde group. mdpi.com For example, studies on substituted salicylaldehydes have shown that they coordinate with Pd(II) in a bidentate fashion through the carbonyl and deprotonated phenolato oxygen atoms, forming square-planar complexes. mdpi.com While this compound lacks the hydroxyl group of salicylaldehyde for such bidentate chelation, its derivatives can be designed to include additional donor atoms, enabling the formation of stable chelate rings with metal centers.
The synthesis of palladium(II) complexes often proceeds via the reaction of a palladium salt, such as Pd(CH₃COO)₂, with the corresponding ligand. mdpi.com Palladium-mediated reactions are also instrumental in synthesizing the ligand itself. For instance, the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst like [(dppf)PdCl₂], is a powerful method for creating the C-C bond that forms the biphenyl backbone of these molecules. semanticscholar.orgrsc.org This reaction can be used to synthesize complex quinoline (B57606) appended biaryls from substituted boronic acids and bromophenoxy-quinoline-carbaldehydes. semanticscholar.org
The resulting palladium complexes can exhibit diverse geometries and chemical properties. Research on aryl palladium derivatives has revealed the formation of dimeric anionic complexes with bridging chloro ligands, where the palladium atoms maintain a square-planar coordination. rsc.org Furthermore, these complexes can react with other ligands, such as phosphines or bipyridines, to form neutral complexes with specific stereochemistry, like trans-[PdCl(R)(PPh₃)₂] or cis-[PdCl(R)(L–L)]. rsc.org Such complexes are studied for their potential as catalysts in various reactions, including the oxidation of olefins to methyl ketones. rsc.org
Agrochemical Relevance and Environmental Transformations
The study of this compound is significantly linked to environmental science, primarily due to its connection with the widely used pesticide, bifenthrin (B131952).
This compound, also known by the common name BP Aldehyde, is a known environmental transformation and degradation product of the pyrethroid insecticide bifenthrin. nih.govresearchgate.net Bifenthrin is a synthetic insecticide used to control a wide range of pests in both agricultural and residential settings. wikipedia.orgepa.gov Its chemical structure consists of a cyclopropanecarboxylate (B1236923) ester linked to a (2-methyl-[1,1'-biphenyl]-3-yl)methanol moiety. nih.gov Environmental processes can lead to the breakdown of the bifenthrin molecule, and one of the resulting products is the aldehyde derivative. researchgate.net The formation of this metabolite is a key aspect of understanding the environmental footprint of bifenthrin.
The environmental fate of bifenthrin is complex, with its degradation influenced by factors such as soil type, temperature, moisture, and microbial activity. Bifenthrin is characterized by poor water solubility and a tendency to bind to soil particles, which affects its mobility and persistence. wikipedia.orgorst.edu Its half-life in soil can range from 7 days to 8 months. wikipedia.org
Degradation of bifenthrin in the environment occurs through several pathways, including hydrolysis, photolysis, and microbial metabolism. nih.govfao.org Aerobic metabolism is a significant degradation route, proceeding through hydrolysis and/or oxidation to form various metabolites. epa.govfao.org While 4'-hydroxy bifenthrin is often cited as a major metabolite, other breakdown products, including this compound, are also formed. researchgate.netfao.org Under anaerobic conditions, bifenthrin degradation also occurs, though it is generally slower. orst.edu
The persistence of bifenthrin and the formation of its metabolites are critical for environmental risk assessment. Studies have shown that while bifenthrin itself is the primary residue of concern, understanding the fate of its transformation products is essential for a complete ecological picture. fao.org
Table 1: Environmental Half-Life of Bifenthrin Under Various Conditions
| Condition | Half-Life | Source |
|---|---|---|
| Aerobic Soil Metabolism | 97 - 250 days | epa.govorst.edu |
| Soil Photolysis (with sunlight exposure) | 106 - 147 days | orst.edu |
| Field Dissipation Studies | 122 - 345 days | orst.edu |
| Hydrolysis (pH 5, 7, 9 at 25°C) | Stable over 30 days | orst.edu |
| Aerobic Sediment (at 20°C) | 12 - 16 months | orst.edu |
| Anaerobic Sediment (at 20°C) | 8 - 16 months | orst.edu |
| Soil-induced Biodegradation | 12 days | nih.gov |
Advanced Materials Science and Organic Electronics
The structural features of this compound make it a promising building block for the synthesis of advanced organic materials, including polyaromatic hydrocarbons and electroactive polymers.
Biphenyl derivatives are fundamental components in the construction of larger polyaromatic hydrocarbons (PAHs) and conjugated systems, which are the cornerstone of many organic electronic materials. rsc.org The aldehyde group in this compound provides a reactive handle for a variety of condensation and coupling reactions to extend the conjugated system.
Synthetic methodologies such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, and various cross-coupling reactions (e.g., Suzuki, Stille, Heck) can be employed to link the biphenyl carbaldehyde unit to other aromatic or unsaturated moieties. rsc.org These reactions allow for the precise construction of well-defined oligomers and polymers with tailored electronic and optical properties. The biphenyl unit itself contributes to the rigidity and thermal stability of the resulting polymer chains, while the extent of π-conjugation dictates properties like charge carrier mobility and light absorption/emission wavelengths. The synthesis of such materials is crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The electrochemical behavior of materials derived from this compound is of significant interest for applications in electrochromic devices, sensors, and energy storage. The extended π-conjugated systems that can be built from this molecule are inherently redox-active, meaning they can be reversibly oxidized and reduced.
Cyclic voltammetry is a key technique used to study these properties. nih.govrsc.org Studies on related aromatic polymers have shown that they can exhibit multiple, stable, and reversible oxidation redox couples. rsc.org For example, aromatic polyamides with triphenylamine (B166846) cores display distinct color changes upon electrochemical oxidation, shifting from a pale orange in the neutral state to light blue in the oxidized state. rsc.org This behavior is the basis for electrochromism.
The incorporation of biphenyl carbaldehyde derivatives into metal-organic frameworks (MOFs) can also introduce or modulate electrochemical properties. nih.gov The redox potential of the organic linker can be influenced by its coordination to the metal center. The table below shows representative redox potentials for related electroactive systems, illustrating the range of electrochemical behavior that can be targeted.
Table 2: Redox Potentials of Representative Electroactive Systems
| System | Redox Process | Potential (V vs. reference) | Source |
|---|---|---|---|
| Phenothiazine-based Polyamide | First Oxidation | 0.47 - 0.61 V | rsc.org |
| Phenothiazine-based Polyamide | Second Oxidation | 0.73 - 0.85 V | rsc.org |
| PTMTC Radical Ligand in Solution | Reduction (E1/2red) | -0.14 V vs Ag/AgCl | nih.gov |
| PTMTCR@NR-Zn MORF | Reduction (E1/2red) | -0.55 V vs Ag/AgCl | nih.gov |
Future Perspectives and Emerging Research Directions
Exploration of Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards sustainability is a major driver for innovation in the synthesis of biphenyl (B1667301) compounds. Traditional methods, while effective, often rely on harsh conditions and environmentally hazardous materials. rsc.orgwjpmr.com Future research will prioritize the development of green synthetic routes for compounds like 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde.
Key areas of exploration include:
Metal-Free Catalysis : A novel strategy for creating biphenyls involves a metal-free, DDQ-mediated inverse oxidative aldol (B89426) condensation followed by radical coupling pathways. rsc.org This approach avoids the environmental concerns associated with heavy metal catalysts.
Biocatalysis : The use of enzymes for organic transformations offers high activity and outstanding selectivity under mild conditions. acs.org Future work could develop specific acyltransferases or other enzymes to construct the biphenyl scaffold or functionalize it, potentially using renewable feedstocks. acs.orgnih.gov
Greener Reagents and Solvents : Research is ongoing to replace hazardous reagents and solvents with eco-friendly alternatives. For instance, some syntheses now use calcium nitrate (B79036) in glacial acetic acid instead of strong acids like nitric and sulfuric acid, or employ water as a solvent for Suzuki-Miyaura coupling reactions. wjpmr.comacs.org
Table 1: Comparison of Traditional and Green Synthetic Approaches for Biphenyl Scaffolds
| Parameter | Traditional Methods (e.g., Ullmann, standard Suzuki) | Emerging Green Methodologies |
|---|---|---|
| Catalysts | Heavy metals (e.g., Copper, Palladium) nih.gov | Metal-free catalysts, biocatalysts, recyclable nanocatalysts rsc.orgacs.orgrsc.org |
| Solvents | Often toxic, non-renewable organic solvents (e.g., Toluene, Dioxane) rsc.org | Water, ionic liquids, solvent-free conditions wjpmr.comacs.org |
| Reaction Conditions | High temperatures, severe conditions nih.govrsc.org | Mild temperatures, lower energy consumption acs.orgrsc.org |
| Byproducts/Waste | Significant generation of hazardous waste rsc.org | Reduced waste (higher atom economy), biodegradable byproducts wjpmr.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
Efficiency and scalability are paramount in modern chemical synthesis. Flow chemistry and high-throughput experimentation (HTE) are transforming the discovery and optimization of chemical reactions. acs.orgnumberanalytics.com For this compound, these technologies offer a pathway to rapid synthesis, library generation, and process optimization.
Flow Chemistry : Continuous flow reactors provide superior control over reaction parameters, enhancing safety and yield. This technology is particularly suited for cross-coupling reactions and has been used for the carbonylation of iodoarenes, a reaction type relevant to aldehyde-containing biphenyls. beilstein-journals.org The use of heterogeneous catalysts, such as metal nanoparticles on polymer supports, is highly compatible with flow systems, allowing for continuous production and easy catalyst recycling. nih.gov
Automated High-Throughput Screening (HTS) : HTS enables the rapid testing of numerous reaction conditions, catalysts, and substrates in parallel. numberanalytics.comsigmaaldrich.com This is invaluable for optimizing the synthesis of substituted biphenyls, allowing researchers to quickly identify the ideal conditions for reactions like the Suzuki-Miyaura coupling. acs.orgsigmaaldrich.com Automated platforms can synthesize and screen libraries of derivatives "on-the-fly," accelerating the discovery of new compounds with desired properties. nih.gov
Table 2: Advantages of Flow Chemistry and HTS for Biphenyl Synthesis
| Technology | Key Advantages | Relevance to this compound |
|---|---|---|
| Flow Chemistry | Enhanced safety, precise control of temperature/pressure, improved scalability, efficient mixing. beilstein-journals.org | Safer and more efficient production, particularly for potentially exothermic cross-coupling reactions. |
| High-Throughput Screening (HTS) | Rapid optimization of reaction conditions, accelerated discovery of new catalysts and reactions, miniaturization reduces waste. numberanalytics.comnih.gov | Fast identification of optimal catalysts and conditions for Suzuki or other couplings to maximize yield. |
| Combined Platforms | Enables on-demand, automated synthesis and screening of compound libraries for property evaluation. acs.orgnih.gov | Rapid generation of derivatives of the core scaffold for screening of biological activity or material properties. |
Discovery of Novel Biological Activities and Therapeutic Targets
The biphenyl motif is a "privileged structure" in medicinal chemistry, appearing in numerous drugs. While the specific biological profile of this compound is not extensively documented, its scaffold is ripe for exploration against a multitude of therapeutic targets.
Future research will likely involve screening this compound and its derivatives for a range of biological activities:
Anticancer Activity : Biphenyl derivatives have been designed as potent inhibitors of the PD-1/PD-L1 protein interaction, a key target in cancer immunotherapy. nih.gov One study found that an o-(biphenyl-3-ylmethoxy)nitrophenyl derivative exhibited significant in vivo anticancer efficacy. nih.gov
Antidiabetic Properties : A series of biphenyl derivatives of 2-iminobenzimidazoles were identified as dual-target agents, activating AMP-activated protein kinase (AMPK) and inhibiting protein tyrosine phosphatase 1B (PTP1B), showing a disease-modifying effect in a model of type 2 diabetes. nih.gov
Antimicrobial and Antifungal Activity : Synthesized biaryl analogues have demonstrated remarkable antimicrobial activity against clinically relevant isolates of S. aureus, E. coli, and C. albicans. researchgate.net Other studies have explored biphenyl-carboxamides as having fungistatic and fungicidal properties against Candida species. mdpi.com
Enzyme Inhibition : Through virtual screening, biphenyl-sulfonamides were discovered as novel inhibitors of β-N-acetyl-d-hexosaminidase (OfHex1), a target for insecticide development. acs.org
Table 3: Selected Biological Activities of Biphenyl-Based Scaffolds
| Biphenyl Derivative Class | Biological Activity | Therapeutic Target/Application | Reference |
|---|---|---|---|
| o-(Biphenyl-3-ylmethoxy)nitrophenyls | Anticancer | PD-1/PD-L1 Inhibition | nih.gov |
| N-(4-biphenyl)methyl-2-iminobenzimidazoles | Antidiabetic | AMPK Activation & PTP1B Inhibition | nih.gov |
| Biphenyl-sulfonamides | Insecticidal | OfHex1 Inhibition | acs.org |
| General Biaryl Analogues | Antimicrobial | Bacterial and Fungal Infections | researchgate.net |
| 4'-methylbiphenyl-carboxamides | Anti-inflammatory | Inflammation | researchgate.net |
Development of Next-Generation Catalytic Systems
The synthesis of biphenyls is dominated by palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura coupling. rsc.orgacs.org The future in this area focuses on creating catalysts that are more active, stable, reusable, and capable of facilitating more challenging transformations like C-H activation.
Emerging catalytic systems relevant to the synthesis of this compound include:
Recyclable and Nanoparticle Catalysts : To address the high cost and scarcity of palladium, researchers are developing recyclable catalysts. acs.org Nanoporous metallic glass palladium has shown remarkable activity and can be reused multiple times without significant loss of activity. rsc.org Bimetallic nanoparticles, such as Pd-Ag or Pd-Cu supported on various materials, also exhibit high efficiency and recycling potential. nih.gov
Advanced Ligand Design : Monodentate, biphenyl-based phosphines have emerged as a powerful class of ligands in homogeneous catalysis. researchgate.net The design of new phosphine (B1218219) ligands, such as those with functionalized biphenyl backbones (e.g., SPhos, XPhos) or chiral properties (e.g., SYNPHOS, DIFLUORPHOS), allows for greater control over reaction selectivity and efficiency. acs.orgrsc.orgnih.gov
C-H Activation/Functionalization Catalysts : A major goal in organic synthesis is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. mt.com Research has shown that nitrile-directed remote meta-C-H activation of biaryl compounds is possible using a Pd-Ag heterodimeric transition state, providing a powerful method for modifying biphenyl scaffolds. nih.gov Designing catalysts that can selectively activate a specific C-H bond on the biphenyl core would be a transformative development. nih.gov
Table 4: Evolution of Catalytic Systems for Biphenyl Synthesis
| Catalyst Generation | Description | Key Features | Reference |
|---|---|---|---|
| First Generation | Simple Palladium salts (e.g., Pd(OAc)2) with basic phosphine ligands (e.g., PPh3). | Pioneered cross-coupling but required high catalyst loading and harsh conditions. | rsc.org |
| Second Generation | Bulky, electron-rich phosphine ligands (Buchwald-Hartwig ligands like SPhos). | High activity, lower catalyst loading, broader substrate scope. | nih.gov |
| Next-Generation | Supported Nanoparticles (e.g., Pd-Ag/ZnO), recyclable catalysts, C-H activation systems. | Reusability, sustainability, potential for step-economy by avoiding pre-functionalization. | rsc.orgnih.govnih.gov |
Advanced Spectroscopic Probes and Imaging Agents based on the Biphenylcarbaldehyde Scaffold
The unique electronic and structural properties of the biphenyl core make it an attractive scaffold for developing molecular tools for diagnostics and research. The presence of a reactive carbaldehyde group on this compound provides a convenient handle for conjugation to other molecules.
Future applications in this domain include:
Positron Emission Tomography (PET) Imaging Agents : Small molecules with a biphenyl moiety have been developed as PET tracers for imaging the expression of programmed cell death ligand 1 (PD-L1) in tumors. nih.govresearchgate.net This allows for non-invasive monitoring of a crucial cancer biomarker. The this compound scaffold could be adapted for similar purposes, targeting PD-L1 or other disease-relevant proteins.
Fluorescent Probes : The fluorescence of biphenyl derivatives can be sensitive to their local environment, such as pH. nih.gov This property can be harnessed to design fluorescent probes that report on specific physiological conditions. The biphenylcarbaldehyde structure could be elaborated into chemosensors that signal the presence of specific ions or biomolecules through a change in their fluorescent properties.
Agents for Neuroimaging : Biphenyl-based structures have been explored as potential imaging agents for detecting β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. snmjournals.org Bisphenyltriazoles, for example, have shown good binding affinity to Aβ plaques in postmortem brain tissue. snmjournals.org This suggests a potential research avenue for developing new brain imaging agents based on the biphenylcarbaldehyde core.
Table 5: Applications of Biphenyl Scaffolds in Probes and Imaging
| Application Area | Biphenyl Derivative Type | Function | Reference |
|---|---|---|---|
| Oncology Imaging | Aryl fluorosulfate-containing phenoxymethyl-biphenyls | Small-molecule PET tracer for non-invasive imaging of PD-L1 expression in tumors. | nih.govresearchgate.net |
| Neuroimaging | Bisphenyltriazoles | Potential PET/SPECT agents for visualizing β-amyloid plaques in Alzheimer's disease. | snmjournals.org |
| Biological Sensing | Hydroxy- and amino-biphenyls | Fluorescent probes whose emission characteristics change with pH. | nih.gov |
Q & A
What are the common synthetic routes for preparing 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling between halogenated benzaldehyde derivatives and methyl-substituted aryl boronic acids. For example, a brominated benzaldehyde precursor can react with a 2-methylphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₂CO₃) at 80–100°C . Yield optimization requires strict control of temperature (to prevent aldehyde degradation) and inert atmospheres (to avoid oxidation). Purification via column chromatography or recrystallization is critical for achieving >95% purity. Competing side reactions, such as homo-coupling of boronic acids, can reduce yields if stoichiometry or catalyst loading is miscalibrated .
How does the methyl substituent at the 2-position influence the electronic and steric properties of [1,1'-biphenyl]-3-carbaldehyde compared to halogenated analogs?
The 2-methyl group exerts electron-donating effects via hyperconjugation, increasing electron density on the biphenyl system. This contrasts with fluorine (electron-withdrawing) in analogs like 3,3'-difluoro derivatives, which reduce aromatic ring electron density and enhance electrophilicity at the aldehyde group . Sterically, the methyl group introduces ortho hindrance , directing reactions (e.g., nucleophilic additions) to the para position. For instance, in Schiff base formation, steric effects may slow kinetics compared to unsubstituted biphenyl carbaldehydes .
What analytical techniques are most effective for characterizing this compound, and how can NMR data resolve structural ambiguities?
Key techniques include:
- ¹H/¹³C NMR : Aldehyde protons resonate at δ 9.8–10.2 ppm, while methyl groups appear as singlets at δ 2.3–2.6 ppm. Coupling patterns in aromatic regions (e.g., meta/para substituents) confirm substitution positions .
- HRMS : Validates molecular formula (C₁₄H₁₂O).
- X-ray crystallography : Resolves spatial arrangement of the biphenyl system and methyl group orientation .
Contradictions in reported data (e.g., aldehyde reactivity discrepancies) can arise from solvent effects or impurities, necessitating cross-validation via FT-IR (C=O stretch at ~1700 cm⁻¹) .
In cross-coupling reactions, how does the aldehyde group influence reactivity, and what protective strategies are recommended?
The aldehyde group is susceptible to oxidation and nucleophilic attack , complicating coupling reactions. Protection as a dioxolane (using ethylene glycol and acid catalysis) or silylation (e.g., TMSCl) stabilizes the aldehyde during synthesis. Post-reaction deprotection (e.g., acidic hydrolysis) regenerates the functional group. For example, unprotected aldehydes in Suzuki couplings may lead to Pd catalyst poisoning or side reactions with boronic acids .
What contradictions exist in reported biological activities of biphenyl carbaldehydes, and how can researchers address these inconsistencies?
Studies on analogs like 2',4',6'-trimethyl derivatives report conflicting results in enzyme inhibition assays , possibly due to variations in assay conditions (e.g., pH, solvent polarity) or impurity profiles . To resolve contradictions:
- Use standardized bioassay protocols (e.g., fixed IC₅₀ measurement conditions).
- Validate compound stability under assay conditions via HPLC.
- Compare dose-response curves across multiple cell lines .
How can computational chemistry predict the reactivity of this compound in nucleophilic additions?
Density Functional Theory (DFT) calculations model charge distribution and transition states. For example:
- The aldehyde carbon’s electrophilicity is reduced by the methyl group’s electron donation, lowering reactivity toward amines compared to fluorine-substituted analogs.
- Steric maps predict preferential attack at the less hindered para position .
What structural modifications could enhance the bioactivity of this compound as a pharmaceutical intermediate?
- Introduce electron-withdrawing groups (e.g., -NO₂ at the 4'-position) to increase aldehyde electrophilicity.
- Replace the methyl group with bulky substituents (e.g., -CF₃) to improve target binding specificity.
- Conjugate with bioactive moieties (e.g., heterocycles) via Schiff base formation .
How do ligand choice and solvent polarity impact catalytic efficiency in synthesizing this compound?
- Ligands : Bulky ligands (e.g., SPhos) enhance Suzuki coupling yields by stabilizing Pd intermediates.
- Solvents : Polar aprotic solvents (e.g., DMF) improve boronic acid solubility but may destabilize the aldehyde. Mixed solvents (e.g., toluene/ethanol) balance reactivity and stability .
How do steric effects from the 2-methyl group influence regioselectivity in derivatization reactions?
In Friedel-Crafts alkylation , the methyl group blocks ortho positions, directing electrophiles to the para site. Similarly, in Mannich reactions , steric hindrance slows imine formation at the aldehyde, favoring alternative pathways .
What strategies mitigate synthetic byproducts like aldol condensation or oxidation during preparation?
- Inert atmosphere : Prevents aldehyde oxidation to carboxylic acids.
- Low-temperature reactions : Minimize aldol adduct formation.
- Additives : Molecular sieves absorb water, reducing hydrolysis side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
